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Compound of Interest

Compound Name: 2-Acetylbutyrolactone

Cat. No.: B121156 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Acetylbutyrolactone (ABL), also known as α-acetyl-γ-butyrolactone, is a versatile five-

membered lactone ring with an acetyl group at the alpha position. This unique structural

arrangement of a ketone and a lactone within the same molecule imparts significant reactivity,

making it a valuable and widely utilized building block in medicinal chemistry. Its utility spans

the synthesis of a diverse range of pharmaceutical agents, from antipsychotics and

antidepressants to treatments for glaucoma and essential vitamins. This document provides

detailed application notes and experimental protocols for the use of 2-acetylbutyrolactone in

the synthesis of key medicinal compounds and explores the biological activities of its

derivatives.

Physicochemical Properties and Data
2-Acetylbutyrolactone is a colorless to pale yellow liquid with a characteristic sweet, ester-like

odor. Its key physicochemical properties are summarized in the table below for easy reference.
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Property Value Reference

Molecular Formula C₆H₈O₃

Molar Mass 128.13 g/mol

Appearance Colorless to pale yellow liquid

Density 1.19 g/cm³

Boiling Point 107-108 °C at 7 hPa [1]

Solubility Soluble in DMF, methanol [1]

CAS Number 517-23-7 [1]

Applications in the Synthesis of Marketed Drugs
2-Acetylbutyrolactone serves as a crucial starting material or intermediate in the synthesis of

several commercially available drugs. Its ability to undergo a variety of chemical

transformations makes it an economical and efficient precursor for complex molecular

architectures.

Risperidone and Paliperidone (Antipsychotics)
Risperidone and its active metabolite, paliperidone, are atypical antipsychotics used in the

treatment of schizophrenia and bipolar disorder. A key step in the synthesis of these drugs

involves the construction of a pyridopyrimidine ring system, for which 2-acetylbutyrolactone is

a key precursor. The synthesis involves the reaction of 2-aminopyridine with 2-
acetylbutyrolactone to form a key intermediate, 3-[2-hydroxyethyl]-2-methyl-4H-pyrido[1,2-

a]pyrimidin-4-one, which is then chlorinated to yield 3-(2-chloroethyl)-2-methyl-6,7,8,9-

tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. This chloro-derivative is then condensed with 6-

fluoro-3-(4-piperidinyl)-1,2-benzisoxazole to produce risperidone.
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Intermediate Synthesis

Final Condensation

2-Acetylbutyrolactone

Cyclocondensation

2-Aminopyridine

3-[2-hydroxyethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Chlorination (SOCl2)

3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

Condensation

6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Risperidone

Click to download full resolution via product page

Synthesis of Risperidone from 2-Acetylbutyrolactone.

Signaling Pathway of Risperidone
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Risperidone's antipsychotic effects are primarily mediated through its potent antagonism of

dopamine D2 and serotonin 5-HT2A receptors in the brain.[2][3][4] The blockade of D2

receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of

schizophrenia, such as hallucinations and delusions.[2][4] Its antagonism of 5-HT2A receptors

may contribute to its efficacy against negative symptoms and a lower propensity to cause

extrapyramidal side effects compared to typical antipsychotics.[2][4]
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Simplified Signaling Pathway of Risperidone.

Pilocarpine (Glaucoma Treatment)
Pilocarpine is a cholinergic agonist used to treat glaucoma and dry mouth.[5] The synthesis of

pilocarpine presents a stereochemical challenge that has been addressed through various

synthetic routes, with some utilizing 2-acetylbutyrolactone as a starting material. Horne's

synthesis, for example, introduces the required stereochemistry through an asymmetric

reduction and a Claisen rearrangement.
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Signaling Pathway of Pilocarpine

Pilocarpine acts as a non-selective muscarinic receptor agonist, primarily targeting M3

receptors in the eye and salivary glands.[5] In the eye, stimulation of M3 receptors in the ciliary

muscle leads to its contraction, which increases the outflow of aqueous humor and reduces

intraocular pressure.[5] In the salivary glands, M3 receptor activation stimulates saliva

secretion.[5] The signaling cascade involves Gq protein activation, leading to the production of

inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn increases intracellular

calcium levels.
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Simplified Signaling Pathway of Pilocarpine.
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Vitamin B1 (Thiamine)
2-Acetylbutyrolactone is a key intermediate in the industrial synthesis of Vitamin B1

(thiamine), an essential nutrient. The synthesis involves the conversion of ABL to 3-chloro-5-

hydroxypentan-2-one, which is a precursor to the thiazole moiety of thiamine.

Derivatives of 2-Acetylbutyrolactone with Biological
Activity
Beyond its role as a precursor to established drugs, derivatives of 2-acetylbutyrolactone have

been investigated for their own intrinsic biological activities.

Antimicrobial and Antifungal Activity
Thiosemicarbazone derivatives of 2-acetylbutyrolactone, particularly their copper complexes,

have demonstrated notable antimicrobial and antifungal activity. For instance, the copper

complex of 2-acetyl-gamma-butyrolactone thiosemicarbazone has shown good activity against

Haemophilus influenzae.

Quantitative Antimicrobial Activity Data

Compound Target Organism MIC (μg/mL) Reference

Copper complex of 2-

acetyl-γ-butyrolactone

thiosemicarbazone

Haemophilus

influenzae
Good activity reported [6]

Copper(II)

thiosemicarbazone

complexes

Staphylococcus

aureus
0.7 - 2 [7]

Copper(II)

thiosemicarbazone

complexes

Bacillus subtilis 0.7 - 2 [7]

Anti-inflammatory and Analgesic Activity
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Certain γ-butyrolactone derivatives have exhibited significant analgesic and anti-inflammatory

properties in preclinical studies.

Quantitative Analgesic and Anti-inflammatory Data

Compound Assay ED₅₀ (mg/kg) Reference

BM113A
Hot-plate test

(analgesic)
4.7 [8]

BM138A
Hot-plate test

(analgesic)
4.7 [8]

BM113A
Writhing test

(analgesic)
3.7 [8]

BM138A
Writhing test

(analgesic)
2.3 [8]

BM138

Carrageenan-induced

paw edema (anti-

inflammatory)

Dose-dependent

reduction up to 49%
[8]

Experimental Protocols
Protocol 1: Synthesis of 3-(2-chloroethyl)-2-methyl-
6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
(Risperidone Intermediate)
This protocol outlines the synthesis of a key intermediate for risperidone starting from 2-
acetylbutyrolactone.

Materials:

2-Acetylbutyrolactone

2-Aminopyridine

Thionyl chloride (SOCl₂)
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Appropriate solvents (e.g., toluene, dichloromethane)

Reagents for workup (e.g., sodium bicarbonate solution, brine)

Procedure:

Step 1: Cyclocondensation. In a round-bottom flask, dissolve 2-acetylbutyrolactone and 2-

aminopyridine in a suitable solvent like toluene. Heat the mixture to reflux for several hours

until the reaction is complete (monitored by TLC). Cool the reaction mixture and remove the

solvent under reduced pressure. The crude product, 3-[2-hydroxyethyl]-2-methyl-4H-

pyrido[1,2-a]pyrimidin-4-one, can be purified by crystallization or chromatography.

Step 2: Chlorination. Dissolve the product from Step 1 in a dry solvent such as

dichloromethane. Cool the solution in an ice bath and slowly add thionyl chloride. Allow the

reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully

quench the reaction with a saturated sodium bicarbonate solution. Separate the organic

layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure to obtain 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-

one.

Protocol 2: Synthesis of 2-Acetyl-γ-butyrolactone
Thiosemicarbazone
This protocol describes the synthesis of the thiosemicarbazone ligand from 2-
acetylbutyrolactone.

Materials:

2-Acetylbutyrolactone

Thiosemicarbazide

Ethanol

Water

Glacial acetic acid (catalytic amount)
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Procedure:

Dissolve thiosemicarbazide in a mixture of ethanol and water.

Add a catalytic amount of glacial acetic acid to the solution.

Add an equimolar amount of 2-acetylbutyrolactone to the reaction mixture.

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

Cool the reaction mixture to room temperature. The product may precipitate out of solution.

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 3: Carrageenan-Induced Paw Edema in Rats for
Anti-inflammatory Activity Screening
This in vivo assay is a standard method to evaluate the anti-inflammatory potential of novel

compounds.[5][9]

Materials:

Male Wistar rats (150-200 g)

Carrageenan (1% w/v in sterile saline)

Test compound (γ-butyrolactone derivative)

Reference drug (e.g., Indomethacin, 5 mg/kg)

Plethysmometer

Calipers

Procedure:

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week

before the experiment.
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Grouping: Divide the animals into groups (n=6): a control group, a reference drug group, and

test groups receiving different doses of the γ-butyrolactone derivative.

Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat

using a plethysmometer or calipers.

Drug Administration: Administer the test compound and the reference drug (e.g.,

intraperitoneally or orally) 30-60 minutes before the carrageenan injection. The control group

receives the vehicle.

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-

plantar region of the right hind paw of each rat.

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4,

and 5 hours) after the carrageenan injection.

Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each

group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) /

Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the

average increase in paw volume in the treated group.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay
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Workflow for Carragean-Induced Paw Edema Assay.

Protocol 4: Broth Microdilution Method for Minimum
Inhibitory Concentration (MIC) Determination
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This protocol is used to determine the lowest concentration of an antimicrobial agent that

inhibits the visible growth of a microorganism.[3][4]

Materials:

Test compound (e.g., copper complex of 2-acetyl-γ-butyrolactone thiosemicarbazone)

Sterile 96-well microtiter plates

Bacterial strain (e.g., Staphylococcus aureus)

Appropriate broth medium (e.g., Mueller-Hinton Broth)

Sterile saline

0.5 McFarland turbidity standard

Incubator

Procedure:

Prepare Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline

equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this

suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the

test wells.

Prepare Compound Dilutions: Prepare a stock solution of the test compound in a suitable

solvent. Perform serial two-fold dilutions of the compound in the broth medium directly in the

96-well plate.

Inoculation: Add the prepared bacterial inoculum to each well containing the compound

dilutions. Include a positive control well (broth and inoculum, no compound) and a negative

control well (broth only).

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

Determine MIC: The MIC is the lowest concentration of the compound at which there is no

visible growth of the bacteria.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://cmdr.ubc.ca/bobh/method/mic-determination-by-microtitre-broth-dilution-method/
https://pubmed.ncbi.nlm.nih.gov/18274517/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
2-Acetylbutyrolactone is a highly valuable and versatile building block in medicinal chemistry,

enabling the synthesis of a wide array of therapeutic agents. Its derivatives also exhibit

promising biological activities, warranting further investigation. The protocols and data

presented in this document are intended to serve as a comprehensive resource for researchers

and scientists in the field of drug discovery and development, facilitating the exploration of the

full potential of this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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